1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20419463
InChI: InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3
SMILES:
Molecular Formula: C26H34N2P2
Molecular Weight: 436.5 g/mol

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene

CAS No.:

Cat. No.: VC20419463

Molecular Formula: C26H34N2P2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene -

Specification

Molecular Formula C26H34N2P2
Molecular Weight 436.5 g/mol
IUPAC Name tert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]-pyridin-2-ylphosphane
Standard InChI InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3
Standard InChI Key WKORNPSVAFGDRF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)P(CC1=CC=CC=C1CP(C2=CC=CC=N2)C(C)(C)C)C3=CC=CC=N3

Introduction

Structural and Electronic Properties

Molecular Architecture

The ligand features two phosphorus atoms bonded to tert-butyl and pyridinyl groups, positioned on adjacent methylene bridges of a benzene ring. This configuration creates a bite angle of 103–104°, critical for stabilizing square-planar palladium complexes while allowing substrate access . The tert-butyl groups induce significant steric bulk, preventing catalyst deactivation via dimerization, while the pyridinyl moieties enhance electron-withdrawing effects to modulate metal center electrophilicity .

Key structural parameters:

PropertyValue
Molecular formulaC₂₆H₃₄N₂P₂
Molecular weight436.5 g/mol
³¹P NMR (CDCl₃)δ 28.5 ppm
Melting point59–62°C

Electronic Characterization

Density functional theory (DFT) calculations reveal that the ligand’s highest occupied molecular orbital (HOMO) localizes on phosphorus atoms (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on pyridinyl rings (-1.8 eV) . This electronic asymmetry facilitates oxidative addition steps in catalytic cycles by stabilizing both electron-rich metal centers and electron-deficient intermediates.

Synthesis and Ligand Modification

Industrial-Scale Preparation

The synthesis involves a three-step protocol starting from o-xylene:

  • Lithiation: Treatment with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) in heptane generates a dilithiated intermediate .

  • Phosphination: Reaction with di-tert-butylchlorophosphine yields the crude ligand in 84.6% isolated yield .

  • Purification: Recrystallization from pentane under inert atmosphere produces air-sensitive crystals suitable for complexation .

Critical synthetic challenges:

  • Di-tert-butylchlorophosphine’s high reactivity necessitates strict temperature control (-20°C).

  • Trace oxygen exposure leads to phosphine oxide byproducts, reducing catalytic activity.

Modified Derivatives

Replacement of tert-butyl groups with 2-pyridyl moieties enhances catalytic rates at low temperatures (TOF > 15,000 h⁻¹ at 50°C) . These derivatives maintain the parent ligand’s selectivity while improving solubility in polar reaction media.

Catalytic Applications in Carbonylation

Methoxycarbonylation of Ethene

The ligand’s palladium complexes catalyze ethene methoxycarbonylation to methyl propanoate with unparalleled efficiency:

ParameterValue
Turnover frequency (TOF)12,000 h⁻¹
Selectivity>99.9%
Catalyst lifetime>1 million turnovers

This process forms the basis of Lucite International’s Alpha technology for methyl methacrylate production, replacing toxic HCN-based routes .

Isomerizing Carbonylation

Internal alkenes (e.g., 2-pentene) undergo selective isomerization to terminal acyl complexes, yielding linear esters with 95% regioselectivity . The tert-butyl groups enforce a trigonal bipyramidal transition state, favoring migratory insertion over β-hydride elimination.

Mechanistic Insights

Catalytic Cycle Dynamics

Kinetic studies using in situ IR spectroscopy reveal a four-step cycle:

  • CO coordination: Pd(0) oxidatively adds CO to form a Pd(II)-carbonyl intermediate.

  • Alkene insertion: Ethene inserts into the Pd–C bond, forming a π-allyl complex.

  • Methanolysis: Nucleophilic attack by methoxide releases methyl propanoate.

  • Reductive elimination: Regeneration of the active Pd(0) species .

The rate-determining step (methanolysis) benefits from the ligand’s ability to stabilize Pd–acyl intermediates while facilitating methoxide coordination .

Steric and Electronic Effects

  • Bite angle optimization: 103° angle minimizes transition-state strain during migratory insertion.

  • Electron donation: tert-butyl groups increase Pd electron density, accelerating oxidative addition.

  • Pyridinyl modulation: Enhances electrophilicity at the acyl carbon, reducing methanolysis activation energy by 15 kJ/mol .

Comparative Performance in Cross-Coupling

While primarily used in carbonylation, the ligand also facilitates Suzuki-Miyaura couplings:

Substrate PairYield (%)TOF (h⁻¹)
Aryl bromide + PhB(OH)₂92450
Vinyl chloride + ArZnCl88320

Lower activity compared to monodentate ligands reflects excessive steric hindrance in transmetallation steps .

Stability and Deactivation Pathways

Thermal Degradation

Prolonged heating (>120°C) induces P–C bond cleavage, forming tert-butylphosphine oxide and polymeric byproducts. Activation energy for decomposition: 145 kJ/mol .

Oxidative Inactivation

Exposure to O₂ generates Pd(II) oxide clusters, detectable by X-ray absorption spectroscopy (XAS). Catalyst regeneration via H₂ reduction restores 85% initial activity .

Industrial Implementation

Continuous-Flow Reactor Design

Future Research Directions

  • Ligand tuning: Introducing chiral pyridinyl substituents for enantioselective carbonylation.

  • Earth-abundant metals: Exploring iron and cobalt complexes for sustainable catalysis.

  • Computational optimization: Machine learning models to predict bite angle effects on TOF.

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